2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound that features both indole and piperazine moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reaction: The chlorinated indole is then coupled with the piperazine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could occur at the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an indole-2-carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds containing indole and piperazine moieties are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Lacks the chloro substituent.
2-(4-bromo-1H-indol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone: Contains a bromo substituent instead of chloro.
2-(4-chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone: Contains a methyl group on the piperazine ring.
Uniqueness
The presence of the chloro substituent on the indole ring and the phenyl group on the piperazine ring may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.
Properties
Molecular Formula |
C20H20ClN3O |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-(4-chloroindol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C20H20ClN3O/c21-18-7-4-8-19-17(18)9-10-24(19)15-20(25)23-13-11-22(12-14-23)16-5-2-1-3-6-16/h1-10H,11-15H2 |
InChI Key |
ODUBADWWJDWLJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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